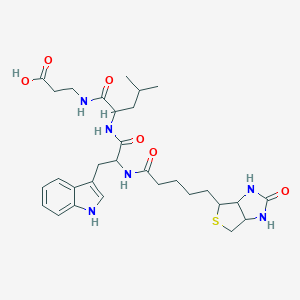

Biotinyl-tryptophyl-leucyl-beta-alanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Biotinyl-tryptophyl-leucyl-beta-alanine is a synthetic biotin-conjugated peptide, likely designed for applications in affinity-based assays or targeted drug delivery. Analytical techniques such as capillary electrophoresis-mass spectrometry (CE-MS) and surface plasmon resonance (SPR) are critical for characterizing such compounds, as demonstrated in studies on analogous bioconjugates .

科学研究应用

Nutritional Supplementation

Biotinyl-tryptophyl-leucyl-beta-alanine may serve as an effective nutritional supplement due to the individual components' known benefits:

- Biotin : Essential for energy metabolism and fatty acid synthesis.

- Tryptophan : Precursor to serotonin, influencing mood and sleep.

- Leucine : Critical for muscle protein synthesis and recovery.

- Beta-Alanine : Enhances muscle carnosine levels, buffering lactic acid during high-intensity exercise.

Table 1: Nutritional Benefits of Components

| Component | Function | Potential Application |

|---|---|---|

| Biotin | Energy metabolism | Dietary supplements for metabolic health |

| Tryptophan | Serotonin precursor | Mood enhancement and sleep aids |

| Leucine | Muscle protein synthesis | Post-exercise recovery products |

| Beta-Alanine | Muscle endurance enhancement | Sports performance supplements |

Ergogenic Effects

Research indicates that beta-alanine supplementation can significantly enhance athletic performance by increasing muscle carnosine levels. Carnosine acts as a buffer against acid accumulation in muscles during intense exercise. Studies have shown that athletes supplementing with beta-alanine experience improved time to exhaustion and overall performance in high-intensity activities.

Case Study: Beta-Alanine and Athletic Performance

A systematic review demonstrated that beta-alanine supplementation led to:

- Increased muscle carnosine content by up to 80% after prolonged supplementation.

- Improved exercise capacity, particularly in activities lasting 1–4 minutes .

Metabolic Functions

The combination of these amino acids may also play a role in metabolic regulation:

- Beta-Alanine has been shown to influence metabolic pathways related to energy production and muscle recovery.

- Leucine activates the mTOR pathway, crucial for muscle growth and repair.

Research Findings on Metabolic Impact

A study involving supplementation with beta-alanine indicated significant improvements in metabolic markers such as lactate threshold and overall endurance during aerobic exercises .

Therapeutic Applications

This compound could have therapeutic implications in various health conditions:

- Mood Disorders : Tryptophan's role in serotonin production suggests potential benefits for individuals with depression or anxiety.

- Muscle Wasting Disorders : Leucine's effects on muscle protein synthesis can be beneficial for patients suffering from cachexia or sarcopenia.

Safety and Side Effects

While the individual components are generally regarded as safe when consumed within recommended doses, some studies indicate that high doses of beta-alanine can lead to paraesthesia (tingling sensation) in some individuals . Monitoring dosage and individual responses is essential for safety.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing biotinyl-tryptophyl-leucyl-beta-alanine, and how can researchers optimize yield and purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry for stepwise assembly. Beta-alanine requires careful coupling due to steric hindrance; pre-activation with HBTU/HOBt in DMF improves efficiency. Purification via reversed-phase HPLC (C18 column, gradient elution with acetonitrile/0.1% TFA) ensures >95% purity. Yield optimization involves monitoring reaction completion via MALDI-TOF MS .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for sequence verification and NMR (1H, 13C) to confirm stereochemistry. Biotinylation efficiency is validated via streptavidin-binding assays (e.g., ELISA with biotinylated BSA as a positive control). FT-IR spectroscopy verifies amide bond formation (peaks at ~1650 cm⁻¹ for amide I band) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Lyophilized peptides should be stored at -20°C under argon to prevent oxidation of tryptophan residues. For aqueous solutions, use pH 7.4 buffers with 0.01% sodium azide to inhibit microbial growth. Avoid freeze-thaw cycles; aliquot working solutions and validate stability via HPLC every 6 months .

Q. How can researchers identify and mitigate interference in assays involving biotinylated peptides?

- Methodological Answer : Endogenous biotin in biological samples (e.g., serum) can cause false positives. Pre-block samples with streptavidin-coated magnetic beads, or use a biotin-blocking reagent (e.g., 2 mM biotin in assay buffer). Validate specificity with negative controls (non-biotinylated analogs) .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the intracellular uptake mechanisms of this compound?

- Methodological Answer : Use fluorescence microscopy with FITC-labeled analogs and competitive inhibition assays (e.g., excess biotin or inhibitors of endocytosis like chlorpromazine). Quantify uptake via flow cytometry in cell lines overexpressing biotin transporters (e.g., SMVT). Include temperature-dependent (4°C vs. 37°C) controls to distinguish passive vs. active transport .

Q. How should researchers address contradictory data on the peptide’s bioactivity across different cell models?

- Methodological Answer : Replicate experiments in ≥3 independent cell lines (e.g., HEK293, HeLa, primary fibroblasts) with standardized protocols (e.g., cell density, serum concentration). Perform dose-response curves (1 nM–100 µM) and normalize to housekeeping genes/proteins. Use meta-analysis tools (e.g., PRISMA guidelines) to compare datasets and identify model-specific variables .

Q. What computational strategies can predict the interaction of this compound with target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) against biotin-binding domains (e.g., streptavidin PDB: 1STP) and molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions via surface plasmon resonance (SPR) for kinetic analysis (ka, kd) .

Q. How can researchers design a study to evaluate the peptide’s synergy with other therapeutic agents?

- Methodological Answer : Use a factorial design (e.g., 2x2 matrix) testing combinations with chemotherapeutics or antibodies. Assess synergy via Chou-Talalay combination index (CompuSyn software). Include isobologram analysis and validate in vivo using xenograft models with bioluminescent tracking .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Answer : Non-linear regression (GraphPad Prism) for IC50/EC50 calculations with 95% confidence intervals. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For skewed data, apply non-parametric tests (Kruskal-Wallis) and report effect sizes (Cohen’s d) .

Q. How should researchers ensure reproducibility when scaling up synthesis or assay protocols?

相似化合物的比较

Analytical Methodologies

Biotinyl-tryptophyl-leucyl-beta-alanine shares analytical challenges with other biotinylated peptides, including the need for high-resolution separation and precise affinity measurement. Below is a comparative analysis based on methodologies from referenced studies:

| Parameter | This compound | Monoclonal Antibodies (mAbs) | Antibody-Drug Conjugates (ADCs) |

|---|---|---|---|

| Primary Analysis Method | CE-MS (hypothesized) | CE-MS | LC-SPR (Liquid Chromatography-SPR) |

| Detection Limit | Not reported | Sub-picomolar | Nanomolar range for affinity |

| Affinity Profiling | Likely SPR-based | N/A | SPR quantifies binding kinetics |

| Structural Variants | Microheterogeneity possible | Yes (e.g., glycosylation) | Yes (drug-load heterogeneity) |

Key Findings :

- CE-MS, as used for mAbs, enables full primary structure analysis and microvariant detection in a single run, a method transferable to biotinylated peptides .

- LC-SPR combines separation with real-time affinity measurement, offering advantages for characterizing biotin-streptavidin interactions in complex matrices .

Functional and Regulatory Considerations

- Biotinylation Efficiency : Unlike ADCs, where drug-to-antibody ratios are critical, biotinylation in peptides requires stoichiometric precision to avoid assay interference.

- Regulatory Alignment : While the EMA guidelines for biosimilars (2014) focus on biologics, their principles for analytical similarity (e.g., structural and functional comparisons) are relevant for synthetic peptides used in therapeutic contexts .

Stability and Assay Performance

For example:

- Interference Risks: Unlike creatinine (affected by hemolysis or lipemia), biotinylated peptides may suffer from streptavidin batch variability or endogenous biotin interference .

- Sample Preparation : Solid-phase extraction (common in peptide assays) contrasts with the protein precipitation methods used for creatinine .

属性

CAS 编号 |

127745-41-9 |

|---|---|

分子式 |

C30H42N6O6S |

分子量 |

614.8 g/mol |

IUPAC 名称 |

3-[[2-[[3-(1H-indol-3-yl)-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C30H42N6O6S/c1-17(2)13-21(28(40)31-12-11-26(38)39)34-29(41)22(14-18-15-32-20-8-4-3-7-19(18)20)33-25(37)10-6-5-9-24-27-23(16-43-24)35-30(42)36-27/h3-4,7-8,15,17,21-24,27,32H,5-6,9-14,16H2,1-2H3,(H,31,40)(H,33,37)(H,34,41)(H,38,39)(H2,35,36,42) |

InChI 键 |

WCIFOPWWEKJHQJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NCCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

规范 SMILES |

CC(C)CC(C(=O)NCCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

序列 |

WLX |

同义词 |

iotinyl-Trp-Leu-beta-Ala biotinyl-tryptophyl-leucyl-beta-alanine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。